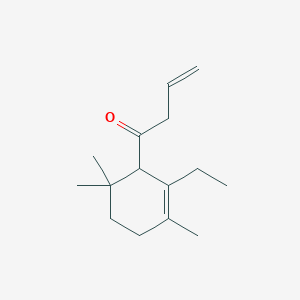![molecular formula C20H33N3O3 B8466876 tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8466876.png)
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate
Descripción general
Descripción
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate is a complex organic compound that features an imidazole ring, a spiro structure, and a tert-butyl ester group. The imidazole ring is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps, starting with the preparation of the imidazole ring and the spiro structure. The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The spiro structure is then introduced through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions can vary, but typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can produce imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This can lead to antimicrobial effects by inhibiting the growth of bacteria and fungi .
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Another compound with an imidazole ring and a tert-butyl ester group.
BTTES: A water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition.
Uniqueness
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate is unique due to its spiro structure, which can impart different chemical and biological properties compared to other imidazole-containing compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C20H33N3O3 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C20H33N3O3/c1-19(2,3)26-18(24)23-11-8-20(9-12-23)6-4-17(5-7-20)25-15-14-22-13-10-21-16-22/h10,13,16-17H,4-9,11-12,14-15H2,1-3H3 |
Clave InChI |
URCVUAVQLNKTES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)OCCN3C=CN=C3)CC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
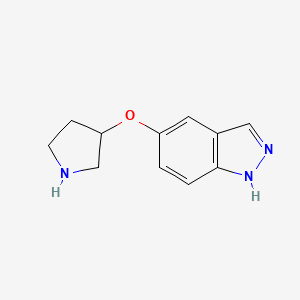
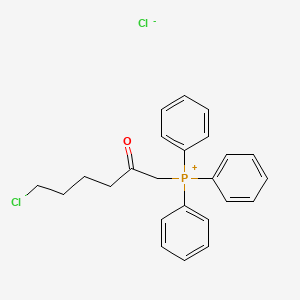
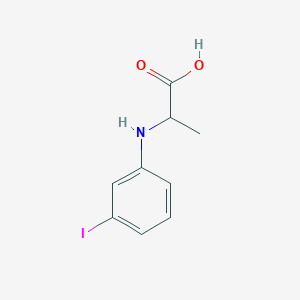

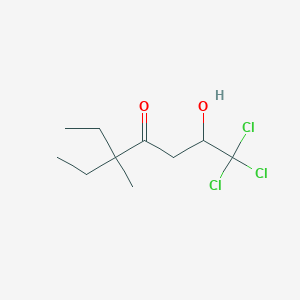
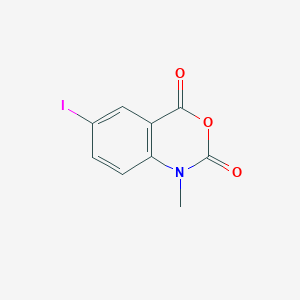
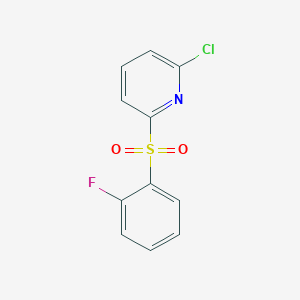
![3-Hydrazino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B8466841.png)
![4-[(4-Bromophenyl) ethynyl] phenyl methyl ether](/img/structure/B8466851.png)
![2-chloro-N-[2-(propan-2-ylsulfonyl)phenyl]pyridin-4-amine](/img/structure/B8466853.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,1-[(4-fluorophenyl)methyl]-n-hydroxy-n-methyl-3-[(3-oxo-1-piperazinyl)methyl]-](/img/structure/B8466870.png)

![2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-ylamine](/img/structure/B8466885.png)
